molecular formula C12H14N4O B7504606 2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-3-ylacetamide

2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-3-ylacetamide

Cat. No.: B7504606
M. Wt: 230.27 g/mol
InChI Key: FLAMPPUWYFUJSH-UHFFFAOYSA-N
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Description

2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-3-ylacetamide, also known as DPA-713, is a selective ligand for the translocator protein (TSPO). TSPO is a protein found in the outer mitochondrial membrane of cells and is involved in various physiological and pathological processes. DPA-713 has been extensively studied for its potential applications in scientific research, particularly in the fields of neurology and oncology.

Mechanism of Action

2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-3-ylacetamide binds selectively to TSPO, which is overexpressed in various pathological conditions. The binding of this compound to TSPO modulates the activity of the protein, leading to changes in cellular processes such as apoptosis, inflammation, and oxidative stress. The precise mechanism of action of this compound is still under investigation, but it is thought to involve the regulation of mitochondrial function and the production of reactive oxygen species.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. In vivo studies have shown that this compound can reduce the size of tumors in animal models of cancer and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-3-ylacetamide is its selectivity for TSPO, which allows for the specific targeting of cells and tissues that overexpress the protein. This compound is also relatively easy to synthesize and can be produced on a large scale. However, one limitation of this compound is its low affinity for TSPO, which can limit its effectiveness in certain applications. Additionally, the use of this compound in animal models can be complicated by species-specific differences in TSPO expression and function.

Future Directions

There are several potential future directions for the use of 2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-3-ylacetamide in scientific research. One area of interest is the development of new therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has shown promise in improving cognitive function and reducing inflammation in animal models of these diseases. Another area of interest is the use of this compound as a diagnostic tool for cancer. TSPO expression is often upregulated in cancer cells, and this compound could be used to detect and monitor the progression of the disease. Finally, there is interest in developing new TSPO ligands with improved affinity and selectivity for the protein, which could enhance the effectiveness of this compound and other TSPO ligands in scientific research and clinical applications.
Conclusion
In conclusion, this compound is a selective ligand for TSPO that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects and has been used to investigate the role of TSPO in various pathological processes. While there are limitations to the use of this compound, it remains a valuable tool for studying TSPO and developing new therapies for diseases such as Alzheimer's, Parkinson's, and cancer.

Synthesis Methods

The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-3-ylacetamide involves the reaction of 3-acetylpyridine with 3,5-dimethyl-1H-pyrazole in the presence of a base and a catalyst. The resulting compound is then treated with N-bromosuccinimide to form the final product. The synthesis of this compound is a relatively straightforward process and can be carried out on a large scale.

Scientific Research Applications

2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-3-ylacetamide has been widely used in scientific research as a tool to study TSPO expression and function. TSPO has been implicated in various physiological and pathological processes, including inflammation, apoptosis, and oxidative stress. This compound has been used to investigate the role of TSPO in these processes and to develop new therapies for diseases such as Alzheimer's, Parkinson's, and cancer.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-9-6-10(2)16(15-9)8-12(17)14-11-4-3-5-13-7-11/h3-7H,8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAMPPUWYFUJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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